molecular formula C10H7F3O3 B6278657 (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 199679-35-1

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B6278657
CAS No.: 199679-35-1
M. Wt: 232.2
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Description

(2E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid (IUPAC name: (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid) is a fluorinated cinnamic acid derivative characterized by a propenoic acid backbone and a para-substituted trifluoromethoxy (-OCF₃) phenyl group. Its molecular formula is C₁₀H₇F₃O₃, with a molar mass of 232.16 g/mol . The E-configuration of the double bond ensures optimal spatial orientation for electronic interactions, influencing its physicochemical and biological properties. This compound is utilized in pharmaceutical research as a building block for drug candidates, leveraging the -OCF₃ group’s metabolic stability and lipophilicity .

Properties

CAS No.

199679-35-1

Molecular Formula

C10H7F3O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents, which can be nucleophilic or radical in nature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethoxy-substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds structurally related to (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid exhibit significant anti-inflammatory effects. For instance, a patent outlines various carboxy derivatives that demonstrate potent anti-inflammatory activities, suggesting the potential of this compound in treating conditions such as asthma and myocardial infarction .

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A study highlighted the compound's inhibitory effect on AKR1C3, an enzyme implicated in steroid metabolism and associated with various diseases, including cancer. The hydrolysis of related esters led to the formation of phenolic compounds that showed enhanced inhibitory potency, indicating a promising avenue for drug development targeting AKR1C3 .

Polymerization and Material Synthesis

The compound can serve as a building block in synthesizing polymers with specific properties. Its unique trifluoromethoxy group enhances the thermal stability and chemical resistance of the resulting materials. Research has demonstrated successful incorporation into polymer matrices, yielding materials suitable for high-performance applications .

Photonic Applications

Due to its electronic properties, this compound is also being investigated for use in photonic devices. Its ability to modify light absorption and emission characteristics makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study Focus Findings
Patent EP4081511A1Anti-inflammatory activityIdentified as a potential therapeutic agent for inflammatory diseases .
PMC6528660AKR1C3 inhibitionDemonstrated significant inhibition of AKR1C3 with implications for cancer treatment .
PMC6344890Photonic applicationsExplored as a component in OLEDs, enhancing device performance through structural modifications .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
  • Lower molar mass (216 vs. 232 g/mol) decreases lipophilicity (logP ~2.1 vs. ~2.5 for -OCF₃) . Higher metabolic stability due to reduced susceptibility to hydrolysis compared to -OCF₃ .
Methoxycarbonyl (-COOMe) vs. Trifluoromethoxy (-OCF₃)
  • (2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic acid (C₁₁H₁₀O₄, 206.19 g/mol) : The ester group (-COOMe) increases polarity (logP ~1.8) but lowers thermal stability (melting point: 246–247°C vs. ~250°C for -OCF₃) . Susceptible to esterase-mediated hydrolysis, limiting in vivo utility compared to -OCF₃ derivatives .
Hydroxy (-OH) and Methoxy (-OMe) Substituents
  • (2E)-3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid (C₁₀H₇F₃O₃, 230.19 g/mol) : The -OH group enhances solubility (water solubility ~50 mg/L vs. ~10 mg/L for -OCF₃) but reduces logP (~1.9) . Prone to oxidation, limiting shelf-life compared to -OCF₃ analogs .

Electronic and Physicochemical Properties

Compound Substituent logP* pKa* Melting Point (°C) Solubility (mg/L)
(2E)-3-[4-(OCF₃)phenyl]prop-2-enoic acid -OCF₃ ~2.5 ~4.25 ~250 ~10
(2E)-3-[4-(CF₃)phenyl]prop-2-enoic acid -CF₃ ~2.1 ~3.9 215–217 ~15
(2E)-3-[4-(COOMe)phenyl]prop-2-enoic acid -COOMe ~1.8 ~4.25 246–247 ~30
(2E)-3-[3-OH-4-CF₃phenyl]prop-2-enoic acid -OH/-CF₃ ~1.9 ~3.7 190–192 ~50

*logP and pKa values are estimated based on substituent contributions .

Key Observations:
  • Lipophilicity : The -OCF₃ group provides a balance between lipophilicity (logP ~2.5) and solubility, ideal for blood-brain barrier penetration .
  • Acidity : The carboxylic acid pKa (~4.25) is consistent across analogs, but electron-withdrawing groups (e.g., -CF₃) slightly lower pKa (~3.9) .
  • Thermal Stability : Higher melting points in -OCF₃ and -COOMe derivatives suggest stronger intermolecular interactions (e.g., π-stacking) .

Biological Activity

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, a compound with a trifluoromethoxy group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8F3O3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{O}_{3}

This compound features a prop-2-enoic acid backbone with a trifluoromethoxy substituent on the phenyl ring, which enhances its biological activity through electron-withdrawing effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Specifically, it has been tested against breast cancer cell lines, showing promising results in reducing cell viability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), leading to reduced inflammatory responses and cancer cell proliferation .
  • Molecular Interactions : Molecular docking studies suggest that the trifluoromethoxy group facilitates strong interactions with target proteins, enhancing binding affinity and activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer)Reduced cell viability
Enzyme InhibitionCOX-2Moderate inhibition

Detailed Research Findings

  • Antimicrobial Studies : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .
  • Anticancer Efficacy : In vitro assays using MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. This suggests that the compound may induce apoptosis or inhibit proliferation pathways in cancer cells .
  • Mechanistic Insights : Molecular docking analyses indicated that the trifluoromethoxy group plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression and inflammation. The presence of this group was associated with improved inhibitory effects on COX enzymes compared to similar compounds lacking this substituent .

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